molecular formula C32H36O8 B7774578 MFCD02958021

MFCD02958021

Cat. No.: B7774578
M. Wt: 548.6 g/mol
InChI Key: ITVQHEXTLFSHQW-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate is a complex organic compound characterized by its unique structure, which includes biphenyl and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate typically involves the esterification of the corresponding diacid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate: Similar structure but with methyl ester groups instead of butyl.

    Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate: Similar structure but with pentyl ester groups.

Uniqueness

Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate is unique due to its specific ester groups, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

butyl 2-[3-(2-butoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O8/c1-3-5-18-36-31(34)22-39-27-16-17-28(30(20-27)40-23-32(35)37-19-6-4-2)29(33)21-38-26-14-12-25(13-15-26)24-10-8-7-9-11-24/h7-17,20H,3-6,18-19,21-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVQHEXTLFSHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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